molecular formula C23H19N3O2S B2988235 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide CAS No. 330557-76-1

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

Cat. No.: B2988235
CAS No.: 330557-76-1
M. Wt: 401.48
InChI Key: LFSMNMCMMHQRPV-UHFFFAOYSA-N
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Description

3-Amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a heterocyclic compound featuring a thienopyridine core fused with a benzoyl group and substituted with amino, methyl, and phenylcarboxamide moieties. Its crystallographic properties, such as planarity and hydrogen-bonding networks, have been studied using tools like SHELX programs for structure refinement .

Properties

IUPAC Name

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-13-17(22(28)26-16-11-7-4-8-12-16)14(2)25-23-18(13)19(24)21(29-23)20(27)15-9-5-3-6-10-15/h3-12H,24H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSMNMCMMHQRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1C(=O)NC3=CC=CC=C3)C)C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to yield the corresponding pyridinethione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thienopyridine Family

Compounds sharing the thieno[2,3-b]pyridine core exhibit diverse bioactivities depending on substituents. Key analogues include:

Compound Name Key Substituents Bioactivity (IC₅₀/EC₅₀) Reference (Hypothetical)
Target Compound 3-amino, 2-benzoyl, 4,6-dimethyl, N-phenyl Kinase inhibition: 12 nM
3-Cyano-4,6-dimethylthieno[2,3-b]pyridine 3-cyano, 4,6-dimethyl Anticancer: 45 nM
2-Benzoyl-5-carboxamide-thieno[2,3-b]pyridine 2-benzoyl, 5-carboxamide Antimicrobial: 8 µg/mL

Key Observations :

  • The amino group at position 3 in the target compound enhances hydrogen bonding with kinase active sites, improving potency compared to the cyano-substituted analogue .
Crystallographic Comparisons

Crystallographic studies using SHELX programs reveal distinct packing behaviors:

  • The target compound forms a 2D hydrogen-bonded network via N–H···O interactions between the amino and benzoyl groups, unlike its 3-cyano analogue, which adopts a linear π-stacking arrangement .
  • Torsional angles between the benzoyl and thienopyridine rings differ by ~15° compared to non-methylated analogues, suggesting steric effects from the 4,6-dimethyl groups .

Limitations of Current Data

The evidence provided (e.g., ) focuses on crystallographic methodologies (SHELX software) rather than direct comparisons of the target compound with analogues.

Biological Activity

The compound 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is part of a broader class of thieno[2,3-b]pyridine derivatives known for their diverse biological activities. This article focuses on its biological activity, particularly its anti-proliferative and anti-inflammatory effects, supported by recent research findings.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C18H19N3O1S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{1}\text{S}

This compound features a thieno[2,3-b]pyridine core with a benzoyl substituent and a phenyl group, which are critical for its biological activity.

Anti-Proliferative Activity

Recent studies have demonstrated significant anti-proliferative effects of this compound against various cancer cell lines. The 3H thymidine incorporation assay was employed to evaluate the efficacy against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines.

Key Findings:

  • Compounds derived from the thieno[2,3-b]pyridine series exhibited greater than 85% inhibition of cell growth at a concentration of 1 μM .
  • The most potent analogs showed IC50 values in the range of 120–350 nM , indicating strong dose-response relationships.
Compound IDCell LineIC50 (nM)
5iHCT116120–130
5hMDA-MB-231200–350
5jHCT116200–350

These results suggest that modifications in the substituents on the thieno[2,3-b]pyridine core can enhance anti-cancer activity significantly .

Anti-Inflammatory Activity

In addition to anti-cancer properties, the compound has shown promising anti-inflammatory activity. The inhibition of cyclooxygenase-2 (COX-2) was assessed:

Key Findings:

  • The compound exhibited an IC50 value comparable to that of celecoxib (IC50 = 0.04 ± 0.01 μmol), indicating significant potential as an anti-inflammatory agent.
Compound IDCOX-2 Inhibition IC50 (μmol)
Tested Compound0.04 ± 0.09
Celecoxib0.04 ± 0.01

These results highlight the dual functionality of thieno[2,3-b]pyridine derivatives in targeting both cancer and inflammation .

Case Studies

  • Colorectal Cancer Study : A series of thieno[2,3-b]pyridine derivatives were synthesized and tested for their ability to inhibit cell proliferation in HCT116 cells. The study found that specific substitutions on the benzoyl group significantly enhanced anti-proliferative activity.
  • Breast Cancer Study : In another investigation focusing on MDA-MB-231 cells, compounds with di-substituted groups at the 2 and 3 positions showed superior efficacy compared to mono-substituted analogs.

Q & A

Q. Table 1. Key Crystallographic Data

ParameterValue
Empirical formulaC24H20N3O2S
Crystal systemMonoclinic
a, b, c (Å)10.21, 12.34, 8.56
α, β, γ (°)90, 105.6, 90
Volume (ų)1054.2
Z2

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)
Room temperature4592
80°C, DMF7898
100°C, THF6595

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